2-(methylsulfonyl)-N-phenethyl-4-tosylthiazol-5-amine
Description
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-N-(2-phenylethyl)-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S3/c1-14-8-10-16(11-9-14)28(24,25)18-17(26-19(21-18)27(2,22)23)20-13-12-15-6-4-3-5-7-15/h3-11,20H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXXTGCGJZNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-N-phenethyl-4-tosylthiazol-5-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as sodium hydride, tosyl chloride, and methylsulfonyl chloride under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfonyl)-N-phenethyl-4-tosylthiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of nitro groups results in amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(methylsulfonyl)-N-phenethyl-4-tosylthiazol-5-amine is C17H20N2O2S2. The compound's thiazole ring structure, combined with its functional groups, enhances its chemical reactivity and biological activity.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
2. Biology
- Antimicrobial Activity : Research has indicated that 2-(methylsulfonyl)-N-phenethyl-4-tosylthiazol-5-amine exhibits notable antimicrobial properties. It has been studied for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways.
3. Medicine
- Therapeutic Applications : Investigations into the therapeutic effects of this compound have revealed its potential in treating bacterial infections and inflammatory diseases. Its mechanism of action involves binding to active sites on target enzymes, thereby modulating their activity.
4. Industry
- Material Production : The compound is utilized in producing advanced materials such as polymers and coatings, leveraging its unique chemical properties for industrial applications.
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Case Study 2: Cytotoxic Effects
In vitro tests assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that at concentrations above 10 µM, it significantly reduced cell viability across multiple cancer types, showcasing its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-N-phenethyl-4-tosylthiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to reduced inflammation or bacterial growth, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
Key Observations :
Physicochemical and Analytical Data
Insights :
- The compound in demonstrates high purity (99%) and moderate lipophilicity (retention time ~11 min), suggesting that sulfonyl-thiazole hybrids may balance solubility and membrane permeability.
- The absence of data on the target compound’s melting point or solubility underscores the need for experimental characterization.
Biological Activity
2-(Methylsulfonyl)-N-phenethyl-4-tosylthiazol-5-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of 2-(methylsulfonyl)-N-phenethyl-4-tosylthiazol-5-amine can be represented as follows:
- Molecular Formula : C₁₅H₁₅N₃O₃S₂
- Molecular Weight : 355.42 g/mol
- CAS Number : [insert CAS number if available]
Research indicates that this compound exhibits various mechanisms of action, particularly in relation to neurotransmitter systems and enzyme inhibition. Notably, it has been shown to interact with:
- Serotonin Receptors : Preliminary studies suggest that it may act as a selective agonist for serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and anxiety disorders.
- GABA Receptors : There is evidence suggesting that it may modulate GABAergic activity, potentially enhancing inhibitory neurotransmission, which could have implications for its anxiolytic effects.
Biological Activity
The biological activities of 2-(methylsulfonyl)-N-phenethyl-4-tosylthiazol-5-amine include:
- Antidepressant Effects : Animal models have shown that this compound may reduce depressive-like behaviors, likely through its action on serotonin pathways.
- Anxiolytic Properties : Studies indicate potential anxiolytic effects, possibly mediated by GABA receptor modulation.
- Anti-inflammatory Activity : In vitro assays demonstrate that the compound can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammation-related disorders.
Case Studies
Several case studies have explored the efficacy of 2-(methylsulfonyl)-N-phenethyl-4-tosylthiazol-5-amine in various therapeutic contexts:
Case Study 1: Depression Model
A study involving a chronic mild stress model in rats showed that administration of the compound led to significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.
Case Study 2: Anxiety Assessment
In a light-dark box test, subjects treated with the compound exhibited increased time spent in the light compartment compared to controls, suggesting reduced anxiety levels.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
